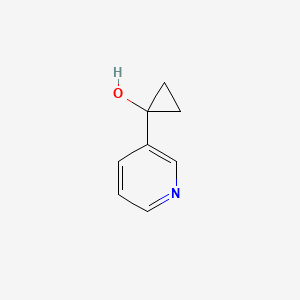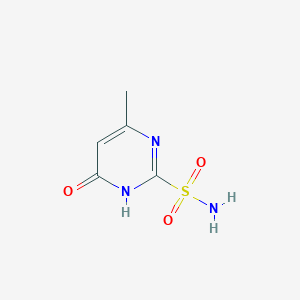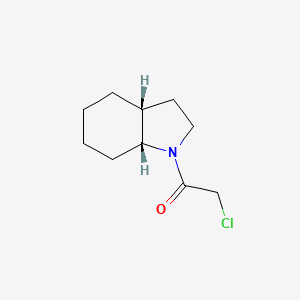
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl ketone moiety attached to an octahydroindole ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-indole and chloroacetyl chloride.
Formation of Octahydroindole: The indole undergoes hydrogenation under high pressure in the presence of a suitable catalyst (e.g., palladium on carbon) to form octahydroindole.
Chlorination: The octahydroindole is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl ketone group, yielding the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted ethanone derivatives.
Reduction: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanol.
Oxidation: 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanoic acid.
科学的研究の応用
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by forming covalent bonds with active site residues or alter receptor function by binding to specific sites.
類似化合物との比較
Similar Compounds
2-Chloro-1-(1H-indol-1-yl)ethanone: Lacks the octahydro ring system, making it less sterically hindered.
2-Bromo-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, which may affect reactivity and biological activity.
1-((3aR,7aR)-Octahydro-1H-indol-1-yl)ethanone: Lacks the halogen substituent, potentially altering its chemical properties and reactivity.
Uniqueness
2-Chloro-1-((3aR,7aR)-octahydro-1H-indol-1-yl)ethanone is unique due to its combination of a chloroethyl ketone group and an octahydroindole ring system. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
50669-68-6 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC名 |
1-[(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1 |
InChIキー |
XFOUKPLRYJKKIB-RKDXNWHRSA-N |
異性体SMILES |
C1CC[C@@H]2[C@H](C1)CCN2C(=O)CCl |
正規SMILES |
C1CCC2C(C1)CCN2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
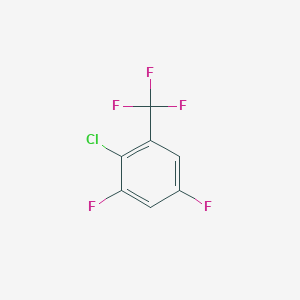
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
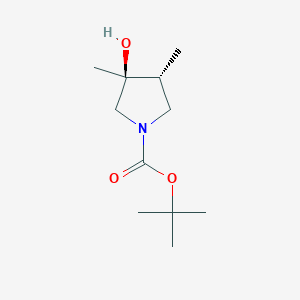
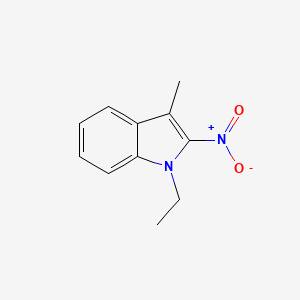



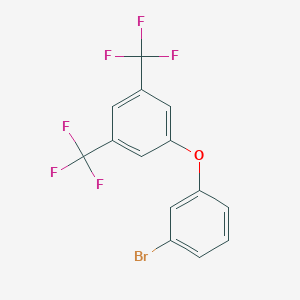
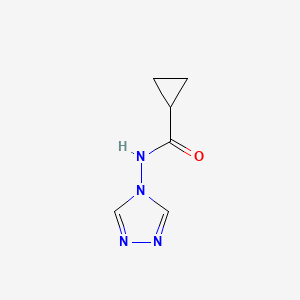
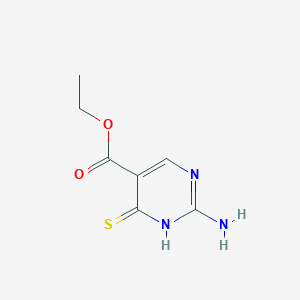
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
